1-Isobutyl-1H-benzo[d]imidazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-(2-methylpropyl)benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)6-14-7-13-10-5-9(12(15)16)3-4-11(10)14/h3-5,7-8H,6H2,1-2H3,(H,15,16) |
InChI Key |
PMGZJMOWYVYJAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2=C1C=CC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutyl-1H-benzo[d]imidazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles . Another method involves the condensation of substituted ortho-phenylenediamines with carboxylic acids under harsh conditions with strong acids at elevated temperatures .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-1H-benzo[d]imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1-Isobutyl-1H-benzo[d]imidazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Isobutyl-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Structural Variations and Molecular Formulas
The table below compares substituents at the 1- and 2-positions of the benzimidazole core among structurally related compounds:
Key Observations :
- Electron-withdrawing groups (e.g., nitro in VIe or 7e) at the 2-position influence electronic density, affecting reactivity and binding interactions .
- Hydroxy and methoxy groups (e.g., 7e, 7f) enhance hydrogen-bonding capacity, critical for target engagement in biological systems .
Key Observations :
- High melting points (>300°C) for 2-hydroxyphenyl derivatives (7e, 7f) suggest strong intermolecular interactions (e.g., hydrogen bonding) .
- Lower yields for nitro-substituted compounds (VIe: 47.38%) may reflect challenges in handling electron-deficient intermediates .
- Green chemistry approaches (e.g., deep eutectic solvents in 7e synthesis) improve sustainability without compromising yield .
Biological Activity
1-Isobutyl-1H-benzo[d]imidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the available literature on its synthesis, biological activities, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the use of microwave-assisted synthesis which enhances reaction kinetics and yields. This approach allows for the efficient formation of benzimidazole derivatives, which serve as key intermediates in the synthesis of this compound .
Antimicrobial Activity
This compound has demonstrated potent antimicrobial properties. Research indicates that derivatives of benzimidazole exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain benzimidazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often below 10 µg/mL .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | < 5 |
| E. coli | < 10 | |
| Related Derivative | Mycobacterium smegmatis | < 7.8 |
Anticancer Activity
In addition to antimicrobial effects, this compound has shown promise in anticancer research. The mechanism of action includes induction of apoptosis and cell cycle arrest in various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). Studies report that compounds derived from benzimidazole structures exhibit IC50 values ranging from 7.82 to 21.48 µM against these cell lines, indicating significant cytotoxicity .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 10.21 |
| MCF-7 | 12.45 | |
| Related Compound | HCT-116 | 8.00 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. For instance, it has been observed to inhibit key kinases associated with cancer progression, such as EGFR and mTOR . Molecular docking studies suggest that this compound binds effectively to these targets, disrupting their normal function and leading to apoptosis in cancer cells.
Case Studies
A study conducted by Foroumadi et al. evaluated the antibacterial properties of various benzimidazole derivatives, including this compound, against resistant strains of bacteria such as MRSA. The results indicated that the compound not only inhibited bacterial growth but also showed potential in overcoming antibiotic resistance mechanisms .
Another investigation focused on its anticancer properties, revealing that treatment with this compound resulted in a significant decrease in cell viability across multiple cancer cell lines. The study highlighted its potential as a lead candidate for further development into an effective anticancer agent .
Q & A
Q. What are the common synthetic routes for 1-Isobutyl-1H-benzo[d]imidazole-5-carboxylic acid, and what key intermediates are involved?
A typical synthesis begins with o-phenylenediamine derivatives, which undergo cyclization with carbon disulfide and potassium hydroxide in ethanol to form the benzimidazole core . Subsequent functionalization involves alkylation with isobutyl groups. For example, hydrazine hydrate can be used to introduce hydrazinyl intermediates, followed by condensation with aldehydes or ketones to achieve the target structure . Key intermediates include 1H-benzo[d]imidazole-2-thiol and 2-hydrazinyl-1H-benzo[d]imidazole, which are characterized via IR (e.g., S-H stretching at ~2634 cm⁻¹) and ¹H-NMR (e.g., δ12.31 for S-H protons) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?
A multi-technique approach is essential:
- IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
- ¹H-NMR resolves proton environments, such as aromatic protons (δ6.5–8.5) and isobutyl CH₂/CH₃ groups (δ1.0–2.5).
- ¹³C-NMR confirms carbons in the benzimidazole ring (e.g., δ151.93 for N=C-N) and carboxylic acid (δ~170) .
- Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]⁺ peak matching theoretical values) .
Q. What starting materials are typically used to introduce the isobutyl group into the benzimidazole scaffold?
Isobutyl bromide or iodide is commonly employed for N-alkylation. The reaction is performed in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to deprotonate the imidazole nitrogen, ensuring regioselective substitution at the 1-position . Purity of the alkylating agent is critical to avoid byproducts such as dialkylated impurities .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data when characterizing substituent effects on the benzimidazole core?
Contradictions often arise from tautomerism or solvent interactions. Strategies include:
- Variable-temperature NMR to assess dynamic equilibria (e.g., imidazole ring proton exchange).
- 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in crowded aromatic regions.
- Computational modeling (DFT) to predict chemical shifts and compare with experimental data .
For example, unexpected downfield shifts in ¹³C-NMR may indicate hydrogen bonding between the carboxylic acid and solvent .
Q. What strategies are effective in controlling process-related impurities, such as tetrazole derivatives or dimeric species?
Impurities like 1-{[2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl} derivatives can form during condensation steps . Mitigation involves:
Q. How does the introduction of electron-withdrawing or donating substituents at the 5-position influence the compound’s reactivity or biological activity?
Substituents like carboxylic acids (electron-withdrawing) enhance hydrogen-bonding capacity, potentially increasing receptor affinity. In contrast, methyl groups (electron-donating) may improve metabolic stability. Activity correlations can be tested via:
- SAR studies using derivatives with halogen, methyl, or methoxy groups.
- Docking simulations to predict binding modes in target proteins (e.g., GABAₐ receptors for anticonvulsant activity) .
For instance, fluorophenyl substituents in related compounds show enhanced bioavailability due to increased lipophilicity .
Q. What role does stereochemistry play in the synthesis of chiral analogs, and how can enantiomeric excess be ensured?
Chiral centers, such as those introduced via asymmetric alkylation (e.g., using (R)-1-phenylethyl groups), require stringent control. Methods include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
